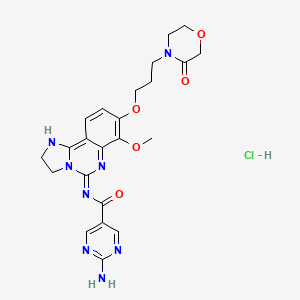![molecular formula C21H27Cl2N3O2 B11934908 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B11934908.png)
1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 是一种复杂的有机化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了广泛的关注。这种化合物以其含有苯并恶唑环、哌啶环和甲氧基苯基基团为特征,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 的合成通常涉及多个步骤,从苯并恶唑环的制备开始。这可以通过邻氨基苯酚与甲酸或其衍生物的环化反应来实现。然后,通过亲核取代反应引入哌啶环,然后通过傅克烷基化反应连接甲氧基苯基基团。最后一步是形成二盐酸盐,以提高化合物的稳定性和溶解度。
工业生产方法
这种化合物的工业生产可能涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、压力和反应物的浓度。催化剂和溶剂的选择也有助于促进反应并减少副产物的产生。最终产物通常通过重结晶或色谱技术进行纯化。
化学反应分析
反应类型
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 会发生多种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化物或酮。
还原: 还原反应可以将该化合物转化为相应的胺或醇。
取代: 该化合物可以发生亲核或亲电取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 卤素 (Cl2, Br2) 和烷基化试剂 (R-X) 等试剂在受控条件下使用。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成酮或羧酸,而还原可以生成伯胺或仲胺。
科学研究应用
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其在受体研究中作为生化探针或配体的潜力。
医学: 探索其在治疗各种疾病(包括神经系统疾病)的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节其活性并触发下游信号通路。这会导致各种生物学效应,具体取决于特定的靶标和环境。
相似化合物的比较
类似化合物
1,3-苯并恶唑-2-胺: 与苯并恶唑环共享,但缺少哌啶和甲氧基苯基基团。
[2-(1,3-苯并恶唑-2-基)乙基]胺盐酸盐: 含有类似的苯并恶唑环,但在侧链结构方面有所不同。
独特性
1-(1,3-苯并恶唑-2-基甲基)-N-[(4-甲氧基苯基)甲基]哌啶-4-胺;二盐酸盐 的独特性在于其结构特征的组合,赋予了其独特的化学和生物学特性。这使其成为研究和工业应用中宝贵的化合物,相对于更简单的类似物具有优势。
属性
分子式 |
C21H27Cl2N3O2 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21;;/h2-9,17,22H,10-15H2,1H3;2*1H |
InChI 键 |
DVFKTQCMJJIJDS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)


![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride](/img/structure/B11934905.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11934909.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B11934925.png)
